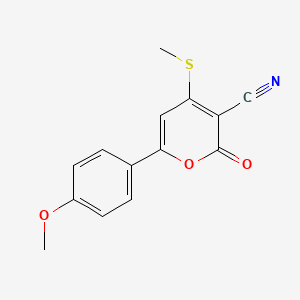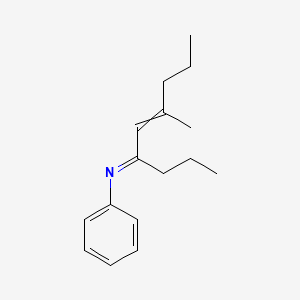
Methyl 5-phenylselenophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-phenylselenophene-2-carboxylate is an organoselenium compound that belongs to the class of selenophenes.
Preparation Methods
The synthesis of methyl 5-phenylselenophene-2-carboxylate typically involves cyclization reactions. One common method includes the use of specific reaction partners and particular conditions to form the selenophene ring. For instance, the cyclization of appropriate precursors in the presence of oxidizing agents like potassium persulfate (K₂S₂O₈) and sodium nitrite (NaNO₂) in acetonitrile (MeCN) has been reported . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 5-phenylselenophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or other peroxides, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄), resulting in the formation of selenol derivatives.
Substitution: Electrophilic substitution reactions can occur at the selenophene ring, often using halogenating agents or other electrophiles.
Scientific Research Applications
Methyl 5-phenylselenophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Studies have shown its potential as an antioxidant and antibacterial agent.
Medicine: Research indicates its possible use in developing antitumor and hepatoprotective agents.
Mechanism of Action
The mechanism of action of methyl 5-phenylselenophene-2-carboxylate involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antibacterial and antitumor activities are linked to its interaction with cellular components, leading to the disruption of vital processes in pathogens and cancer cells .
Comparison with Similar Compounds
Methyl 5-phenylselenophene-2-carboxylate can be compared with other selenophene derivatives such as benzoselenophenes and other organoselenium compounds. While all these compounds share the selenophene core, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
- Benzoselenophene
- Selenophene-2-carboxylic acid
- Phenylselenophene derivatives
Properties
CAS No. |
61486-14-4 |
|---|---|
Molecular Formula |
C12H10O2Se |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
methyl 5-phenylselenophene-2-carboxylate |
InChI |
InChI=1S/C12H10O2Se/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
LGXXVMKMRIXJAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C([Se]1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[(Pyridin-2-yl)methyl]ethanediamide](/img/structure/B14570435.png)
![N-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14570440.png)
![Cyclopent[a]inden-8(1H)-one, 2,3,3a,8a-tetrahydro-8a-(phenylmethyl)-](/img/structure/B14570446.png)
![(6aR,10aS)-5,6,6a,7,8,9,10,10a-Octahydrobenzo[c][1,7]naphthyridine](/img/structure/B14570453.png)
![2-{(E)-[3-(5-Oxocyclohexa-1,3-dien-1-yl)butylidene]amino}benzoic acid](/img/structure/B14570455.png)

![1-(1H-Pyrazolo[3,4-f]quinolin-1-yl)ethan-1-one](/img/structure/B14570475.png)





